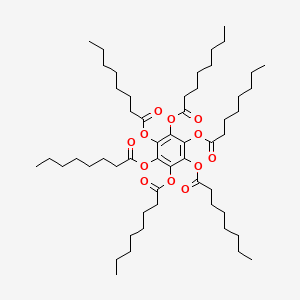![molecular formula C26H22HgS4 B14496262 Bis[bis(phenylsulfanyl)methyl]mercury CAS No. 64148-05-6](/img/structure/B14496262.png)
Bis[bis(phenylsulfanyl)methyl]mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[bis(phenylsulfanyl)methyl]mercury: is an organomercury compound characterized by the presence of two phenylsulfanyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[bis(phenylsulfanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(phenylsulfanyl)methane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Mercury metal and phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl compounds.
Scientific Research Applications
Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.
Comparison with Similar Compounds
Bis(phenylsulfanyl)methane: A precursor to bis[bis(phenylsulfanyl)methyl]mercury, used in similar synthetic applications.
Bis(phenylsulfonyl)methane: Similar in structure but with sulfonyl groups instead of sulfanyl groups, leading to different reactivity and applications.
Bis(phenylsulfanyl)mercury: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of both phenylsulfanyl and methyl groups attached to the mercury atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
64148-05-6 |
|---|---|
Molecular Formula |
C26H22HgS4 |
Molecular Weight |
663.3 g/mol |
IUPAC Name |
bis[bis(phenylsulfanyl)methyl]mercury |
InChI |
InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H; |
InChI Key |
YHCGMUSEJDQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


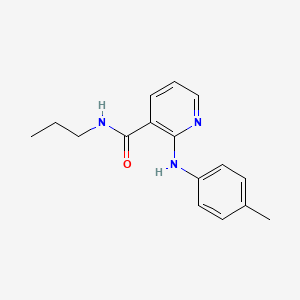
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
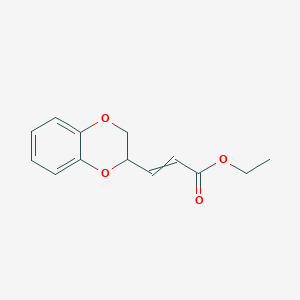
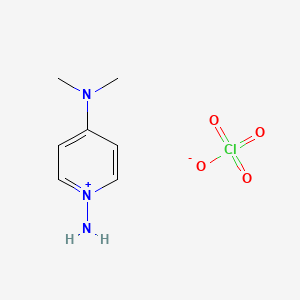
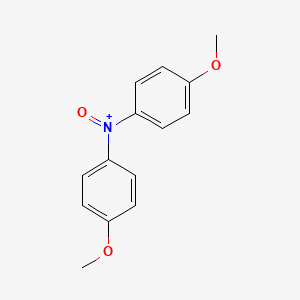
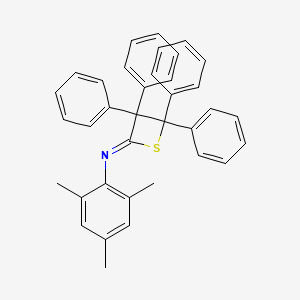

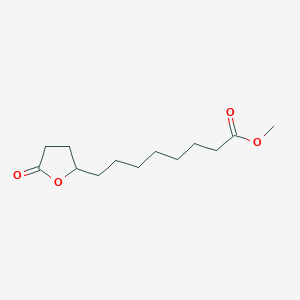
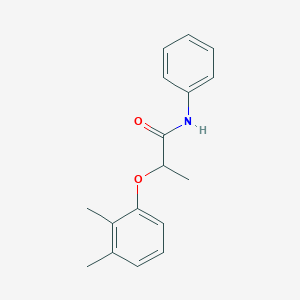
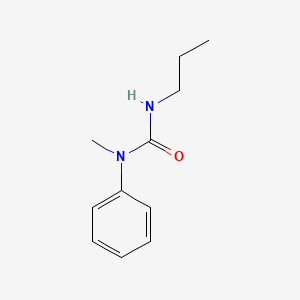
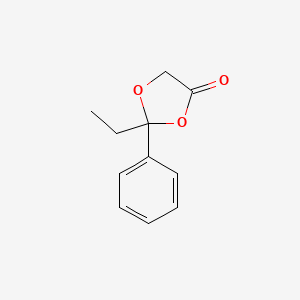
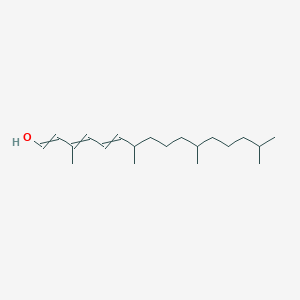
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
